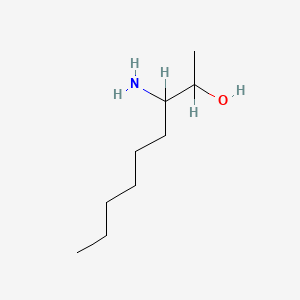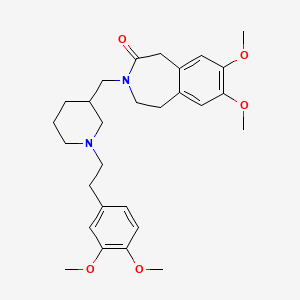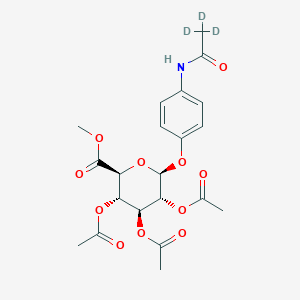
Estriol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of estriol-d3, akin to other steroid hormones, involves complex organic synthesis techniques. While specific studies on this compound synthesis are limited, methodologies analogous to the total synthesis of related compounds like 1α,25-dihydroxyvitamin D3 (calcitriol) offer insight. Such syntheses often involve Si-assisted allylic substitution, highlighting the nuanced approaches required to introduce deuterium atoms into the estriol molecule, thereby creating this compound (López-Pérez, Maestro, & Mouriño, 2017).
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on estrogens like estriol. Investigations using X-ray diffraction and DFT theoretical calculations reveal detailed insights into the electron density, molecular geometry, and electrostatic potential of these molecules. Such studies provide a foundation for understanding the structural nuances of this compound by comparing it to its non-deuterated counterpart (Zhurova et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound largely relate to its behavior in various environments, such as its degradation in water systems or interaction with other chemicals. For example, the degradation kinetics and pathways of estriol during chlorination provide insight into how this compound might react under similar conditions, shedding light on its stability and reactivity in chemical processes (Dong et al., 2020).
Physical Properties Analysis
While specific data on this compound's physical properties are scarce, studies on estriol offer comparative insights. For instance, the membrane fluidity effects of estriol on erythrocytes suggest how this compound might influence cell membranes, indicating its potential impact on biological systems at the molecular level (Tsuda et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound can be deduced from the behavior of estriol in biological and chemical systems. For example, the enzymatic esterification of estriol to produce highly potent estrogens provides a framework for understanding how this compound's chemical properties might be manipulated for specific research purposes (Pahuja et al., 1991).
Wissenschaftliche Forschungsanwendungen
Biomarker für die Krankheitsvorsorge
Estriol (E3), einschließlich seiner deuterierten Form Estriol-d3, hat sich als Biomarker für die Krankheitsvorsorge bewährt {svg_1}. Das bedeutet, dass es in diagnostischen Tests verwendet werden kann, um bestimmte Zustände oder Krankheiten zu identifizieren.
Testen der Plazentafunktion
Estriol ist das dominante Östrogen während der Schwangerschaft und wird hauptsächlich von der Plazenta ausgeschieden {svg_2}. Tests der Plazenta- oder Fetus-Plazenta-Funktion unter Verwendung von this compound sind in Risikoschwangerschaften weit verbreitet, um ungünstige fetale Ergebnisse vorherzusagen {svg_3}.
Neuartiges Medikament für den menschlichen Gebrauch
Die Forschung hat gezeigt, dass this compound möglicherweise als neuartiges Medikament für den menschlichen Gebrauch eingesetzt werden könnte {svg_4}. Obwohl die spezifischen Anwendungen in der Quelle nicht näher erläutert werden, deutet dies darauf hin, dass this compound therapeutische Vorteile haben könnte.
Hormonersatztherapie
Estriol wird im Vereinigten Königreich und in der Europäischen Union als Bestandteil der Hormonersatztherapie eingesetzt {svg_5}. Obwohl es in den USA und Kanada aufgrund von Sicherheitsbedenken weniger eingesetzt wird {svg_6}, könnte this compound möglicherweise in ähnlichen Anwendungen eingesetzt werden.
Elektrochemische Biosensoren
Die Forschung im Bereich der elektrochemischen Biosensoren für den Östrogennachweis ist sehr aktiv und es wurden bedeutende Fortschritte erzielt {svg_7}. Aufgrund seiner strukturellen Ähnlichkeit mit Estradiol könnte this compound möglicherweise bei der Entwicklung dieser Biosensoren eingesetzt werden {svg_8}.
Metabolismusregulation
Estriol, einschließlich seiner deuterierten Form this compound, spielt eine Rolle bei der Metabolismusregulation {svg_9}. Dies deutet darauf hin, dass es in der Forschung im Zusammenhang mit Stoffwechselstörungen oder -erkrankungen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Estriol-d3, a derivative of Estriol, primarily targets estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Mode of Action
This compound, like other estrogens, modulates the pituitary secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback system . It can mimic the action of naturally produced hormones, leading cells to have unwarranted responses and then producing hormones at the wrong time or to an excessive extent .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it promotes the generation of tolerogenic DCs with increased activation markers (CD80 and CD86), inhibitory costimulatory markers (PD-L1, PD-L2, B7-H3, and B7-H4), and increased anti-inflammatory (IL-10 and TGFβ) and decreased pro-inflammatory (IL-12, IL-23, and IL-6) cytokine mRNA expression .
Pharmacokinetics
The pharmacokinetics of this compound, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, oral administration has a bioavailability of 5% and a half-life of 13-20 hours, while sublingual administration has a half-life of 8-18 hours .
Result of Action
This compound, as a weak estrogen, is used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It also plays a significant role in the development and maintenance of the female reproductive system and secondary sexual characteristics .
Action Environment
Environmental hormones, also known as endocrine-disrupting chemicals (EDCs), are discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . These hormones have similar structures to natural hormones and can easily interfere with the normal hormone function of the human body . Acid preservation (HCl or H2SO4, pH 2) stabilizes the estrogenic and androgenic activities, and coupling acid preservation with the use of internal standards results in reliable and accurate recovery of a suite of androgens, estrogens, and progestogens for up to 14 days of storage at 48C .
Safety and Hazards
Estriol-d3 should be handled with personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Estriol-d3 interacts with various enzymes, proteins, and other biomolecules. It is part of the steroid hormones synthesized from cholesterol by multiple enzymes in the gonads, adrenal glands, and placenta . The nature of these interactions is complex and involves a series of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to have a significant impact on the body’s physiological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels . The specifics of these interactions are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JFORYDAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Estriol-d3 used as an internal standard in the analysis of estrogens?
A1: this compound is a deuterated form of Estriol, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This isotopic substitution results in similar chemical behavior to Estriol but with distinguishable mass spectrometric properties. This makes this compound an ideal internal standard for mass spectrometry-based analysis of Estriol and other estrogens.
Q2: How does the use of this compound improve the reliability of estrogen quantification in complex samples?
A: Both research papers utilize solid phase extraction techniques to isolate and concentrate estrogens from complex matrices, such as water samples [] and essential oils []. During these extraction and analysis processes, variations can occur due to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



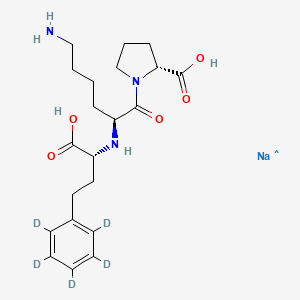
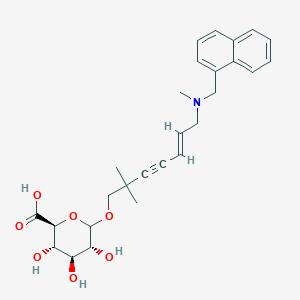
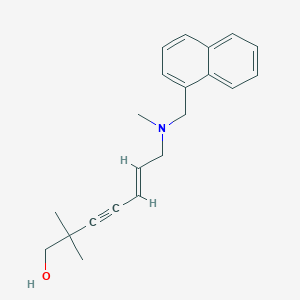

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
